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Executive Summary
Barbiturates, a class of drugs derived from barbituric acid, represent a pivotal chapter in the

history of pharmacology and clinical medicine. From their synthesis in the late 19th century to

their widespread use as sedatives, hypnotics, and anticonvulsants in the mid-20th century, and

their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates

offers critical lessons for drug development. This technical guide provides a comprehensive

overview of the history of barbiturates in clinical use, their pharmacological properties, key

experimental methodologies used in their evaluation, and a summary of their rise and fall in

clinical practice. The document is intended for researchers, scientists, and drug development

professionals seeking a detailed understanding of this important class of therapeutic agents.

A Century of Sedation: The Historical Trajectory of
Barbiturates
The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German

chemist Adolf von Baeyer, although the parent compound itself had no medical value.[1][2] The

first pharmacologically active barbiturate, barbital (Veronal), was synthesized in 1881 and

introduced into medicine in 1904 by Emil Fischer and Joseph von Mering, who discovered its

sleep-inducing properties in dogs.[2][3] This marked the dawn of a new era in the

pharmacological management of anxiety, insomnia, and seizures.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10784607?utm_src=pdf-interest
https://kclpure.kcl.ac.uk/portal/en/publications/phenobarbital-for-childhood-epilepsy-systematic-review/
https://files01.core.ac.uk/download/pdf/304662938.pdf
https://files01.core.ac.uk/download/pdf/304662938.pdf
https://www.researchgate.net/publication/264508619_How_theories_evolved_concerning_the_mechanism_of_action_of_barbiturates
https://files01.core.ac.uk/download/pdf/304662938.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenobarbital (Luminal) followed in 1912, and its anticonvulsant properties were soon

recognized, revolutionizing the treatment of epilepsy.[3][4] Throughout the first half of the 20th

century, over 2,500 barbiturates were synthesized, with about 50 of them finding clinical use.[2]

[5] These drugs were classified based on their duration of action, which dictated their

therapeutic applications.[6][7]

The popularity of barbiturates peaked between the 1920s and mid-1950s, becoming the

primary drugs for sedation and hypnosis.[5] However, their widespread use revealed significant

drawbacks, including a narrow therapeutic index, high potential for tolerance and physical

dependence, and severe, potentially fatal withdrawal symptoms.[8] The high incidence of

accidental and intentional overdose, often exacerbated by co-ingestion with alcohol, became a

major public health concern.[9] The introduction of benzodiazepines in the 1960s, with their

wider safety margin, marked the beginning of the end for the era of barbiturates in many clinical

applications.[10]
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A timeline of key milestones in the history of barbiturates.

Classification and Clinical Applications
Barbiturates are categorized based on their duration of action, which is determined by their lipid

solubility and rate of redistribution from the brain to other tissues. This classification directly

correlates with their clinical applications.
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Classification Examples Onset of Action
Duration of

Action

Primary Clinical

Applications

Ultra-short-acting
Thiopental,

Methohexital

Almost

immediate (IV)
5-25 minutes

Induction of

anesthesia

Short-acting
Pentobarbital,

Secobarbital
10-15 minutes 3-4 hours

Sedation,

Hypnosis (for

insomnia)

Intermediate-

acting

Amobarbital,

Butabarbital
45-60 minutes 6-8 hours

Sedation,

Hypnosis (for

insomnia)

Long-acting Phenobarbital 30-60 minutes 10-16 hours
Anticonvulsant

(epilepsy)

Mechanism of Action: The GABAa Receptor
Complex
The primary mechanism of action for barbiturates is the potentiation of the inhibitory effects of

gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous

system. Barbiturates bind to a specific allosteric site on the GABAa receptor, a ligand-gated ion

channel.[3][11] This binding increases the duration of the opening of the chloride ion (Cl-)

channel, leading to an prolonged influx of Cl- into the neuron.[11] The resulting

hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus

producing a depressant effect on the central nervous system. At higher concentrations,

barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.[3]
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Signaling pathway of barbiturate action at the GABAergic synapse.
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Experimental Protocols for Barbiturate Evaluation
The clinical and pharmacological properties of barbiturates have been elucidated through a

variety of experimental techniques. The following sections detail the methodologies of key

experiments.

Electrophysiological Studies: Voltage-Clamp and Patch-
Clamp Techniques
Electrophysiological techniques have been instrumental in understanding the mechanism of

action of barbiturates at the ion channel level.

4.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the function of ion channels, such as the GABAa receptor,

expressed in a heterologous system.

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and

injected with cRNA encoding the subunits of the GABAa receptor (e.g., α1, β2, γ2). The

oocytes are then incubated for 2-5 days to allow for receptor expression.

Recording Setup: The oocyte is placed in a recording chamber and perfused with a recording

solution. The oocyte is impaled with two microelectrodes filled with KCl. One electrode

measures the membrane potential, and the other injects current to "clamp" the membrane

potential at a desired holding potential (e.g., -70 mV).

Drug Application: A baseline GABA-evoked current is established by applying a low

concentration of GABA. Barbiturates are then co-applied with GABA to observe their

modulatory effects on the current. Direct activation by barbiturates can be tested by applying

them in the absence of GABA.

Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis. The

potentiation of GABA-induced currents and direct activation of the channel by barbiturates

can be quantified.

4.1.2. Whole-Cell Patch-Clamp Recording in Neurons
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This technique allows for the recording of ionic currents from a single neuron.

Cell Preparation: Neurons are either cultured or acutely dissociated from brain tissue. The

cells are placed in a recording chamber on the stage of a microscope.

Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal

solution that mimics the intracellular environment. The pipette is carefully maneuvered to

touch the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal"

between the pipette tip and the cell membrane.

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of

membrane under the pipette tip, establishing electrical and diffusional access to the cell's

interior.

Voltage-Clamp Recording: The amplifier is set to voltage-clamp mode, holding the neuron's

membrane potential at a specific level. The currents flowing across the membrane in

response to the application of GABA and/or barbiturates are recorded. This allows for the

detailed characterization of the drug's effect on the GABAa receptor in a native neuronal

environment.

Radioligand Binding Assays
These assays are used to determine the affinity of a drug for its receptor.

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to

isolate the cell membranes, which contain the GABAa receptors.

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-

flumazenil for the benzodiazepine site or [3H]muscimol for the GABA binding site) and

varying concentrations of the unlabeled barbiturate being tested.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters. The filters trap the membranes with the bound radioligand, while the

unbound radioligand is washed away.

Quantification: The amount of radioactivity retained on the filters is measured using a liquid

scintillation counter.
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Data Analysis: By competing with the radioligand for binding to the receptor, the barbiturate's

affinity (Ki value) can be calculated from the concentration that inhibits 50% of the specific

binding of the radioligand (IC50).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

In Vivo Studies

Clinical Trials

Radioligand Binding Assay
(Determine Receptor Affinity)

Electrophysiology
(Voltage/Patch Clamp)

(Characterize Channel Modulation)

Animal Models
(Assess Sedative/Hypnotic/Anticonvulsant Effects)

Toxicity Studies
(Determine LD50, Therapeutic Index)

Phase I
(Safety and Dosage)

Phase II
(Efficacy and Side Effects)

Phase III
(Large-scale Efficacy and Monitoring)

Click to download full resolution via product page

A generalized experimental workflow for drug discovery and evaluation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b10784607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on Barbiturate Use and Safety
The clinical utility of barbiturates is limited by their narrow therapeutic index and high potential

for adverse effects.

Therapeutic Index and Lethal Doses
The therapeutic index (TI) is a measure of the relative safety of a drug, calculated as the ratio

of the toxic dose to the therapeutic dose. For barbiturates, this ratio is notoriously low.

Barbiturate
Therapeutic

Use

Therapeutic

Plasma Level

(mcg/mL)

Toxic Plasma

Level (mcg/mL)

Lethal Dose

(oral)

Phenobarbital Anticonvulsant 10-30 > 40 6-10 g

Pentobarbital
Sedative/Hypnoti

c
1-5 > 10 2-3 g

Secobarbital
Sedative/Hypnoti

c
1-5 > 10 2-3 g

Amobarbital
Sedative/Hypnoti

c
1-5 > 10 2-3 g

Note: These values can vary depending on individual factors such as tolerance and the

presence of other substances like alcohol.[9]

Prescription Trends: The Rise and Fall
The prescribing of barbiturates has seen a dramatic decline since the introduction of

benzodiazepines.
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Year

U.S. Barbiturate

Prescriptions

(Millions)

U.S. Benzodiazepine

Prescriptions

(Millions)

Notes

1955

Data not readily

available, but

production was

sufficient to treat 10

million people for a

year.[5]

N/A
Peak of barbiturate

use.

1968 24.7 (in the UK)
Data not readily

available

Benzodiazepines

gaining popularity.

1970s Significant decline Rapid increase

Increased regulation

and awareness of

barbiturate risks.

1990s-Present
Relatively low, for

specific indications

High, though with

increasing scrutiny

Barbiturates largely

replaced for anxiety

and insomnia.

Note: Comprehensive, directly comparable historical prescription data is challenging to obtain.

The figures presented are indicative of the general trend.

Conclusion
The history of barbiturates in clinical use is a compelling narrative of pharmacological

innovation, widespread therapeutic application, and the eventual recognition of significant

safety concerns. While their use has been largely superseded by safer alternatives like

benzodiazepines for many indications, barbiturates remain important tools in specific clinical

contexts such as anesthesia and the treatment of certain types of epilepsy. For drug

development professionals, the story of barbiturates underscores the critical importance of a

wide therapeutic index, a favorable side-effect profile, and a low potential for dependence and

abuse. The experimental methodologies developed and refined to study barbiturates have laid

the groundwork for modern neuropharmacology and continue to be essential in the evaluation

of new central nervous system-acting drugs. A thorough understanding of the clinical arc of
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barbiturates provides invaluable insights for the development of safer and more effective

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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